4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione
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Overview
Description
4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione typically involves multiple steps. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Suzuki–Miyaura coupling: This method involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst.
Cyclocondensation reactions: These reactions involve the condensation of specific amines with aldehydes or ketones to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-Chloro-4-[(2,6-dichlorophenyl)methoxy]phenyl]ethenyl]benzoic acid
- 6-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxy-phenyl]methylidene]-1-phenyl-pyrazolidine-3,5-dione stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its combination of functional groups and molecular configuration differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C24H17Cl3N2O4 |
---|---|
Molecular Weight |
503.8 g/mol |
IUPAC Name |
(4Z)-4-[[3-chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H17Cl3N2O4/c1-32-21-12-14(10-16-23(30)28-29(24(16)31)15-6-3-2-4-7-15)11-20(27)22(21)33-13-17-18(25)8-5-9-19(17)26/h2-12H,13H2,1H3,(H,28,30)/b16-10- |
InChI Key |
JAAZCHXLYCZXMV-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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